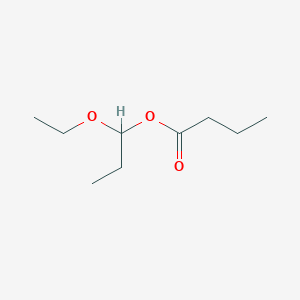
1-Ethoxypropyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxypropyl butanoate is an ester compound characterized by its pleasant aroma and is often used in the flavor and fragrance industry. Esters are known for their distinctive smells, which are often fruity or floral. This compound is formed by the esterification of butanoic acid and 1-ethoxypropanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxypropyl butanoate can be synthesized through the esterification reaction between butanoic acid and 1-ethoxypropanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
Butanoic acid+1-Ethoxypropanol→1-Ethoxypropyl butanoate+Water
Industrial Production Methods: In an industrial setting, the esterification process is often carried out in a continuous reactor to maximize yield and efficiency. The reactants are heated in the presence of a strong acid catalyst, and the water produced is continuously removed to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxypropyl butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into butanoic acid and 1-ethoxypropanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Butanoic acid and 1-ethoxypropanol.
Reduction: 1-Ethoxypropanol.
Transesterification: A different ester and the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-Ethoxypropyl butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems due to its ester linkage.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1-ethoxypropyl butanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing butanoic acid and 1-ethoxypropanol. These products can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl butanoate: Another ester with a fruity aroma, commonly used in flavorings.
Methyl butanoate: Known for its apple-like smell, used in perfumes and flavorings.
Propyl butanoate: Has a pineapple-like aroma, used in the fragrance industry.
Uniqueness: 1-Ethoxypropyl butanoate is unique due to its specific combination of butanoic acid and 1-ethoxypropanol, which gives it distinct chemical properties and applications compared to other esters.
Eigenschaften
CAS-Nummer |
113518-74-4 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1-ethoxypropyl butanoate |
InChI |
InChI=1S/C9H18O3/c1-4-7-8(10)12-9(5-2)11-6-3/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
HNDFOUAQFLFPPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(CC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















